molecular formula C19H13NO4 B2779088 (5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate CAS No. 879428-07-6

(5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate

Cat. No.: B2779088
CAS No.: 879428-07-6
M. Wt: 319.316
InChI Key: VFDCRLYMFFEIRB-UHFFFAOYSA-N
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Description

(5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate is a synthetic hybrid compound incorporating both benzofuran and oxazole pharmacophores, making it a valuable scaffold for medicinal chemistry and drug discovery research. The 1-benzofuran core is a privileged structure in medicinal chemistry, known for its diverse biological activities. The oxazole ring, particularly the 5-phenyl-1,2-oxazol-3-yl moiety, is a significant heterocyclic system that has been extensively studied for its bioisosteric properties and its role in enhancing metabolic stability and binding affinity in drug-like molecules . Compounds featuring these structural motifs have demonstrated a wide spectrum of pharmacological activities in scientific literature, including potential as antimicrobial , anticancer , and anti-inflammatory agents . Furthermore, related structures have been investigated as inhibitors of phosphodiesterase type 4 (PDE4), a target for inflammatory diseases such as asthma and COPD . The specific molecular architecture of this reagent, combining these two heterocyclic systems via a carboxylate ester linkage, presents researchers with a versatile intermediate for the design and synthesis of novel bioactive molecules. It is suitable for structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and as a key building block in the development of potential therapeutic agents. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19(18-10-14-8-4-5-9-16(14)23-18)22-12-15-11-17(24-20-15)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDCRLYMFFEIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate typically involves the formation of the isoxazole ring followed by its attachment to the benzofuran moiety. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and crystallization to ensure the compound meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The isoxazole ring may also contribute to the compound’s biological effects by interacting with different molecular pathways.

Comparison with Similar Compounds

Research Findings and Methodological Context

  • Structural Characterization :
    While crystallographic data for the target compound are unavailable, analogs like Compounds 1–3 have been analyzed using programs such as SHELX and SIR97 . These tools enable precise determination of bond lengths and angles, critical for understanding substituent effects on molecular conformation.

  • Hypothetical Activity Profile: Based on structural parallels, the target compound may exhibit enhanced selectivity for enzymes or receptors due to its oxazole moiety.

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its anticancer, antibacterial, and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H15NO3
  • Molecular Weight : 305.33 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. A review of various derivatives showed that modifications in the benzofuran structure significantly influence their cytotoxicity against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)5.0
Compound BME-180 (Cervical)4.5
Compound CB16 (Melanoma)6.0

These findings indicate that structural modifications can enhance the potency of anticancer agents derived from benzofuran.

Antibacterial Activity

The antibacterial properties of compounds related to this compound have also been explored. A study evaluating various derivatives demonstrated significant inhibition against multiple bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound DStaphylococcus aureus24
Compound EEscherichia coli20
Compound FBacillus subtilis22

These results suggest that specific structural features contribute to enhanced antibacterial activity.

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal properties. The following table summarizes the antifungal activity observed in related compounds:

CompoundFungal StrainZone of Inhibition (mm)Reference
Compound GCandida albicans18
Compound HAspergillus niger19

The presence of functional groups such as hydroxyl or methoxy on the phenyl ring appears to improve antifungal efficacy.

Case Study 1: Anticancer Efficacy

A specific study investigated the effects of a benzofuran derivative structurally similar to this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against A549 and HT29 cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antibacterial Mechanisms

Another research focused on the antibacterial mechanisms of compounds derived from benzofurans. It was found that these compounds disrupt bacterial cell wall synthesis and interfere with protein synthesis pathways, leading to bactericidal effects.

Q & A

Q. Table 1. Comparative Reaction Yields Under Variable Conditions

StepSolventCatalystTemp (°C)Yield (%)Purity (HPLC)
IsoxazoleEthanolNone706592
EsterificationDCMDMAP257895

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Å/°)SHELXL Refinement
C=O bond length1.23R1_1 = 0.032
Isoxazole N-O1.36wR2_2 = 0.078

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